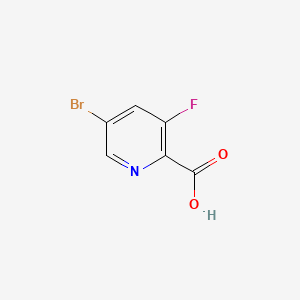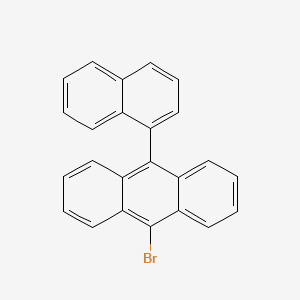
3-(4-Morpholinylcarbonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Morpholinylcarbonyl)phenol (MCP) is an important organic compound that has various applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. MCP has been used in a wide range of studies due to its unique chemical structure and properties.
Scientific Research Applications
Antioxidant and Biological Applications
Phenolic compounds, including variations of morpholinylcarbonylphenol, are known for their antioxidant properties, and have been studied for their ability to act as electron donors in various biological systems. The Folin–Ciocalteu assay, which is used to estimate total phenolic content in plant tissues, is based on this electron transfer property, highlighting the importance of phenolic compounds in plant biology and antioxidant research (Ainsworth & Gillespie, 2007).
Chlorogenic acid, a phenolic compound, demonstrates diverse biological and pharmacological activities such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulation. It's instrumental in lipid and glucose metabolism, potentially aiding in treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity. This broad range of activities underscores the potential of phenolic compounds in therapeutic applications (Naveed et al., 2018).
Photocatalytic and Biomedical Applications
- The compound 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, a derivative of morpholinylcarbonylphenol, showcases potential in the biomedical and photo-electrocatalytic field. Its unique structural features, like the carboxylic acid group and the morpholine unit, enhance its stability and reduce dye aggregation, broadening its application spectrum in these domains (Tiravia et al., 2022).
Catalytic Activity in Metal Complexes
- Morpholinylcarbonylphenol derivatives have been explored as ligands in metal complexes, exhibiting significant catalytic activity. These compounds, through their interaction with metal ions, show promising results in catalyzing various chemical reactions, underscoring their potential in catalysis and material science. For instance, dicopper(II) complexes with morpholinylcarbonylphenol derivatives have been studied as models for catechol oxidase, an enzyme critical in biological oxidation processes (Merkel et al., 2005).
Mechanism of Action
While specific information on the mechanism of action of “3-(4-Morpholinylcarbonyl)phenol” is not available, phenolic compounds in general have been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . They can cause damage to the bacterial membrane, inhibit virulence factors such as enzymes and toxins, and suppress bacterial biofilm formation .
Properties
IUPAC Name |
(3-hydroxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-3-1-2-9(8-10)11(14)12-4-6-15-7-5-12/h1-3,8,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYAGCBLDBUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611534 |
Source


|
| Record name | (3-Hydroxyphenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15789-05-6 |
Source


|
| Record name | (3-Hydroxyphenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxyphenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

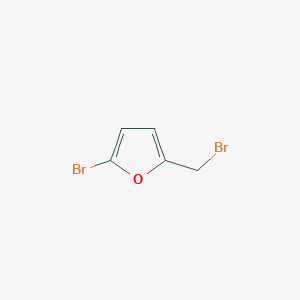
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
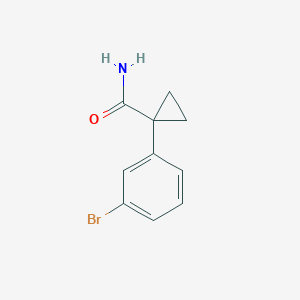

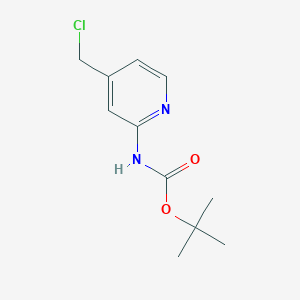
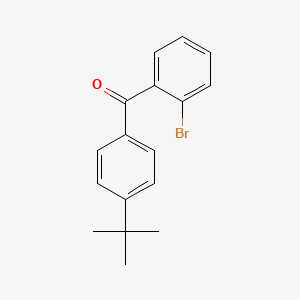

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

